1-(4-Methylsulfanylphenyl)propan-1-one

Description

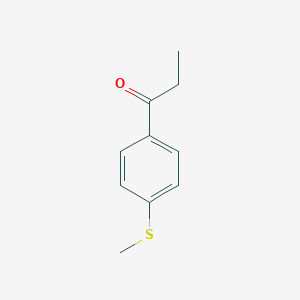

1-(4-Methylsulfanylphenyl)propan-1-one (IUPAC name) is a propiophenone derivative featuring a methylsulfanyl (–SMe) substituent at the para position of the phenyl ring. Structurally, it consists of a propan-1-one backbone (RC(O)CH2CH3) attached to a 4-(methylsulfanyl)phenyl group. The methylsulfanyl group is an electron-donating substituent due to sulfur’s lone pairs, which can influence the compound’s electronic properties, reactivity, and interactions in chemical or biological systems.

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJGECIARDVRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288947 | |

| Record name | 1-[4-(Methylthio)phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52129-99-4 | |

| Record name | 1-[4-(Methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52129-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methylthio)phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylsulfanylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylsulfanylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylsulfanylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: 1-(4-Methylsulfinylphenyl)propan-1-one, 1-(4-Methylsulfonylphenyl)propan-1-one.

Reduction: 1-(4-Methylsulfanylphenyl)propan-1-ol.

Substitution: 1-(4-Nitrophenyl)propan-1-one, 1-(4-Bromophenyl)propan-1-one.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can act as an electrophilic center, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at the para position significantly impacts the compound’s electronic profile:

- Electron-donating groups (e.g., –SMe, –Me, –OCH3) : Increase aromatic ring electron density, enhancing reactivity toward electrophilic substitution.

- Electron-withdrawing groups (e.g., –Cl, –F, –NO2): Reduce electron density, directing reactivity toward nucleophilic pathways.

Reactivity in Coupling Reactions

Evidence from coupling reactions (Table 1) highlights substituent-dependent yields:

The higher yield for 4-Et (68%) compared to 4-Cl (60%) suggests electron-donating alkyl groups enhance coupling efficiency. By analogy, the –SMe group (stronger electron donor than –Et) could further improve yields, though direct data are unavailable.

Physicochemical Properties

Key properties of selected analogs (Table 2):

The –SMe group’s polarizability may increase solubility in polar aprotic solvents compared to –Me or –Cl analogs.

Biological Activity

1-(4-Methylsulfanylphenyl)propan-1-one, also known as 2-Methyl-1-[4-(methylthio)phenyl]-3-(morpholin-4-yl)propan-1-one, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique chemical structure, exhibits a range of biological activities, including potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17OS, featuring a propanone backbone with a methylthio group attached to a phenyl ring. This structural arrangement contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess its antibacterial properties, revealing moderate to significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Significant |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

A study utilizing the MTT assay indicated that this compound significantly reduced cell viability in treated cancer cells compared to controls.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| SH-SY5Y | 20.5 |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. A 90-day oral repeated dose toxicity study in rats revealed a no observed adverse effect level (NOAEL) of 75 mg/kg. However, higher doses resulted in significant clinical signs such as dyspnea and convulsions .

Summary of Toxicological Findings

| Dose (mg/kg) | Clinical Signs | Mortality Rate (%) |

|---|---|---|

| 1000 | Mild | 40 |

| 2000 | Moderate | 60 |

| 4000 | Severe | 100 |

The exact mechanism by which this compound exerts its biological effects remains under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors within cellular pathways, influencing various physiological responses. Ongoing research aims to elucidate these interactions further.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Antimicrobial Efficacy : A study conducted on hospital-acquired infections demonstrated that formulations containing this compound effectively inhibited bacterial growth in vitro.

- Cancer Cell Studies : Research involving human cancer cell lines showed that treatment with this compound led to increased apoptosis rates, suggesting its potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.